6,6-Difluoro-2-azaspiro[3.3]heptane
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Overview
Description
6,6-Difluoro-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by the presence of two fluorine atoms attached to the carbon atoms at the 6,6-positions.
Mechanism of Action
Target of Action
The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .
Mode of Action
this compound acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .
Biochemical Pathways
The action of this compound on the metabotropic glutamate receptor subtype 2 affects various biochemical pathways. These pathways are involved in neuronal excitability and synaptic transmission, which can have downstream effects on cognition, mood, and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action include reduced activity of the metabotropic glutamate receptor subtype 2. This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological and psychiatric processes .
Biochemical Analysis
Biochemical Properties
These compounds are known to interact with metabotropic glutamate receptor subtype 2 , suggesting that 6,6-Difluoro-2-azaspiro[3.3]heptane may indirectly influence these receptors.
Cellular Effects
Given its role in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence cellular processes regulated by these receptors.
Molecular Mechanism
It is used in the synthesis of compounds that act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 . These modulators bind to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a solid at room temperature and has a melting point of 175-177°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable azaspiro compound with a fluorinating agent to introduce the fluorine atoms at the desired positions . The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
6,6-Difluoro-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:
- 6-Fluoro-2-azaspiro[3.3]heptane
- tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
- This compound-2-carboxylic acid tert-butyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The unique presence of two fluorine atoms at the 6,6-positions in this compound distinguishes it from its analogs and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZDPVQCODIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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